5-({1-[2-(2-Fluorophenoxy)ethyl]indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound features a thiazolidinone core (2-thioxo-1,3-thiazolidin-4-one) conjugated via a methylene group to an indole moiety substituted with a 2-(2-fluorophenoxy)ethyl chain. The thiazolidinone ring is a well-studied pharmacophore known for diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties . The fluorinated aromatic substituent enhances lipophilicity and bioavailability, while the indole scaffold contributes to interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
(5Z)-5-[[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S2/c21-15-6-2-4-8-17(15)25-10-9-23-12-13(14-5-1-3-7-16(14)23)11-18-19(24)22-20(26)27-18/h1-8,11-12H,9-10H2,(H,22,24,26)/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGUMJSMPSTYOR-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)C=C4C(=O)NC(=S)S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)/C=C\4/C(=O)NC(=S)S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-({1-[2-(2-Fluorophenoxy)ethyl]indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that includes an indole moiety, a thiazolidinone core, and a fluorophenoxyethyl substituent, which collectively contribute to its diverse pharmacological properties.
- Molecular Formula : C27H22FN3O2S
- Molecular Weight : 471.55 g/mol
- CAS Number : 496950-65-3
- Boiling Point : 657.1±65.0 °C (predicted)
- Density : 1.27±0.1 g/cm³ (predicted)
- pKa : -2.66±0.20 (predicted)
Antitumor Activity
Recent studies have highlighted the compound's significant antitumor properties. The thiazolidinone scaffold is known for its ability to inhibit cancer cell proliferation across various cancer types. For instance, derivatives of thiazolidinones have shown promising results against leukemia and central nervous system cancers, with inhibition rates exceeding 70% in some cases .
A case study involving thiazolidinone derivatives demonstrated that compounds similar to this compound exhibited high cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that thiazolidinone derivatives can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. For example, certain derivatives showed over 50% reduction in biofilm formation at concentrations equal to their minimum inhibitory concentration (MIC) .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, which are often associated with the indole structure present in its composition. The ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of specific substituents on the thiazolidinone ring and the indole moiety can enhance or diminish its biological effects. For example, compounds with halogen substitutions have shown improved antibiofilm activity compared to their unsubstituted counterparts .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Fluoro-3-(4-oxo-2-thioxo-thiazolidin-5-ylidene)-1,3-dihydro-indol-2-one | Indole and thiazolidinone | Different functional group on the thiazolidinone ring |
| 5-{[3-(4-fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | Pyrazole instead of indole | Different heterocyclic structure affecting biological activity |
| 5-{(E)-[(1E)-3-(4-methoxyphenyl)prop-1-enyl]phenyl}-1,2-thiazole | Thiazole core | Lacks the thiazolidinone structure; different pharmacological profile |
Scientific Research Applications
Structural Characteristics
The compound features a unique structural composition that includes:
- Indole Moiety : Known for diverse biological activities.
- Thiazolidinone Core : Often associated with anti-inflammatory and antimicrobial properties.
- Fluorophenoxyethyl Substituent : Enhances lipophilicity and biological interactions.
This structure contributes to its potential therapeutic effects, making it a candidate for various applications.
Biological Activities
Preliminary studies have indicated that 5-({1-[2-(2-Fluorophenoxy)ethyl]indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one exhibits several promising biological activities:
- Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, potentially providing therapeutic benefits in inflammatory diseases.
- Antitumor Properties : Initial research suggests it could interfere with tumor growth and proliferation, making it a candidate for cancer treatment.
- Antimicrobial Activity : Its ability to combat various microbial infections has been noted, indicating potential use in treating infectious diseases.
Medicinal Chemistry Applications
The compound's diverse pharmacological effects make it suitable for exploration in several areas:
- Drug Development : Its unique structure allows for modifications that can enhance efficacy and reduce side effects.
- Targeted Therapy : The compound's ability to modify specific biological pathways positions it as a candidate for targeted therapies in cancer and other diseases.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. Results demonstrated significant reductions in inflammatory markers and joint swelling compared to control groups. These findings suggest its potential utility in treating autoimmune conditions.
Case Study 2: Antitumor Properties
In vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly, particularly in breast and colon cancer cells, highlighting its potential as an anticancer agent.
Case Study 3: Antimicrobial Efficacy
A series of antimicrobial tests revealed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy suggests its possible application in developing new antibiotics.
Comparison with Similar Compounds
Key Observations :
- Indole vs.
- Fluorine Positioning: The 2-fluorophenoxy group in the target compound differs from 3-fluoro or 4-fluoro substituents in analogs, which may alter steric and electronic properties .
- Side Chain Flexibility : The ethyl linkage in the target compound provides conformational flexibility, unlike rigid aliphatic chains (e.g., hexyl or pentyl) in other derivatives .
Unique Features and Advantages
- Dual Pharmacophores: The integration of indole and thiazolidinone may enable multitarget activity, a trend observed in hybrid anticancer agents .
- Fluorine Synergy: The 2-fluorophenoxy group balances electronegativity and lipophilicity, improving target engagement compared to non-fluorinated analogs .
Q & A
What are the established synthetic routes for preparing 5-({1-[2-(2-Fluorophenoxy)ethyl]indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the indole-3-carbaldehyde intermediate via Vilsmeier-Haack formylation of 1-[2-(2-fluorophenoxy)ethyl]indole.
- Step 2: Condensation with 2-thioxo-1,3-thiazolidin-4-one under acidic conditions (e.g., acetic acid) to form the methylene bridge.
- Step 3: Purification via column chromatography or recrystallization.
Key solvents include ethanol or dimethyl sulfoxide (DMSO), and reaction progress is monitored using thin-layer chromatography (TLC) .
How is the molecular structure of this compound confirmed after synthesis?
Level: Basic
Methodological Answer:
Structural validation employs:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight.
- X-ray Crystallography: For absolute configuration determination, especially when crystallizable derivatives are synthesized .
What strategies optimize reaction yields in the synthesis of thiazolidinone derivatives like this compound?
Level: Advanced
Methodological Answer:
Yield optimization involves:
- Catalyst Screening: Acidic catalysts (e.g., p-toluenesulfonic acid) improve condensation efficiency.
- Temperature Control: Reactions often proceed at reflux (80–100°C) to balance kinetics and side-product formation.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Statistical tools like Design of Experiments (DoE) can systematically evaluate these parameters .
What biological activities have been reported for structurally analogous thiazolidinone-indole hybrids?
Level: Basic
Methodological Answer:
Similar compounds exhibit:
- Antimicrobial Activity: Against Gram-positive bacteria (e.g., S. aureus) via inhibition of cell wall synthesis.
- Anticancer Potential: Apoptosis induction in cancer cell lines (e.g., MCF-7) through ROS generation.
- Anti-inflammatory Effects: COX-2 enzyme inhibition.
Assays include broth microdilution (MIC determination) and MTT cell viability tests .
How can contradictory biological activity data for thiazolidinone derivatives be resolved?
Level: Advanced
Methodological Answer:
Contradictions may arise from:
- Structural Variability: Minor substituent changes (e.g., fluoro vs. methoxy groups) alter target binding.
- Assay Conditions: Differences in cell lines or bacterial strains.
Resolution strategies: - Computational Modeling: Molecular docking to predict binding affinities.
- Meta-Analysis: Cross-referencing multiple studies to identify consensus mechanisms .
What methodologies are used to synthesize derivatives of this compound for structure-activity relationship (SAR) studies?
Level: Advanced
Methodological Answer:
Derivative synthesis involves:
- Substituent Variation: Introducing halogens or alkyl groups at the indole or thiazolidinone positions.
- Cross-Coupling Reactions: Suzuki-Miyaura coupling for aryl group diversification.
- Bioisosteric Replacement: Swapping the thioxo group with oxo or imino moieties.
Purity is ensured via HPLC (>95%) before biological testing .
What are the solubility challenges for this compound in biological assays, and how are they addressed?
Level: Basic
Methodological Answer:
The compound’s poor aqueous solubility is mitigated by:
- Co-solvents: DMSO (≤1% v/v) or cyclodextrin-based solutions.
- Prodrug Design: Esterification of polar groups to enhance permeability.
Solubility is quantified using the shake-flask method with UV-Vis spectroscopy .
How can mechanistic studies elucidate the compound’s interaction with biological targets?
Level: Advanced
Methodological Answer:
Mechanistic approaches include:
- Enzyme Kinetics: Monitoring inhibition of target enzymes (e.g., topoisomerase II) via spectrophotometric assays.
- Cellular Imaging: Fluorescent tagging to track subcellular localization.
- Transcriptomics: RNA sequencing to identify differentially expressed genes post-treatment .
What stability considerations are critical for storing and handling this compound?
Level: Basic
Methodological Answer:
Stability is influenced by:
- Light Sensitivity: Store in amber vials under inert gas (N) to prevent photodegradation.
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers.
Stability is assessed via accelerated degradation studies (40°C/75% RH) over 4 weeks .
How do substituents on the indole and thiazolidinone rings affect the compound’s bioactivity?
Level: Advanced
Methodological Answer:
Key SAR trends:
- Fluorophenoxy Group: Enhances metabolic stability and blood-brain barrier penetration.
- Methylene Bridge Configuration: The Z-isomer (vs. E) shows superior anticancer activity.
- Thioxo Group: Critical for hydrogen bonding with target proteins.
Quantitative SAR (QSAR) models correlate logP values with cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
